REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[CH3:11][CH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1>C(O)C>[CH3:2][CH:3]1[CH2:8][C:7]2[C:16]3[C:15](=[CH:14][CH:13]=[C:12]([CH3:11])[CH:17]=3)[NH:9][C:6]=2[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
1,3(N-3',6'-dimethylcarbazolyl)propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
CC1CCC(CC1)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the product recrystallized from ethanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC=2NC3=CC=C(C=C3C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |